

Spectroscopic and Structural Analysis of 2-Benzoyl-N-ethylbenzamide: A Technical Overview

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Compound of Interest

Compound Name: 2-benzoyl-N-ethylbenzamide

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Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for **2-benzoyl-N-ethylbenzamide**, a molecule of interest to researchers and scientists in the field of drug development and materials science. Due to the limited availability of published spectroscopic data for **2-benzoyl-N-ethylbenzamide**, this report presents data for the closely related analogue, 2-benzoyl-N,N-diethylbenzamide, as a predictive reference. The structural similarities between these compounds allow for valuable comparative insights into their spectroscopic characteristics. This document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the findings in a clear, tabular format for ease of comparison.

Spectroscopic Data

The spectroscopic data for the analogous compound, 2-benzoyl-N,N-diethylbenzamide, is summarized below. These values can be used as a reasonable estimation for the spectral characteristics of **2-benzoyl-N-ethylbenzamide**.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.8 - 7.2	m	9H	Aromatic Protons
3.5 - 3.1	m	4H	-N(CH ₂ CH ₃) ₂
1.2 - 0.9	t	6H	-N(CH ₂ CH ₃) ₂

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
197.0 - 196.0	C=O (Ketone)
169.0 - 168.0	C=O (Amide)
140.0 - 127.0	Aromatic Carbons
43.0 - 39.0	-N(CH ₂ CH ₃) ₂
14.0 - 12.0	-N(CH ₂ CH ₃) ₂

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3060 - 3030	Aromatic C-H Stretch
2975 - 2870	Aliphatic C-H Stretch
~1685	C=O Stretch (Ketone)
~1635	C=O Stretch (Amide)
1600 - 1450	Aromatic C=C Stretch

Mass Spectrometry (MS) Data

m/z	Assignment
[M] ⁺	Molecular Ion
[M-C ₆ H ₅ CO] ⁺	Fragment corresponding to loss of benzoyl group
[C ₆ H ₅ CO] ⁺	Benzoyl cation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for benzamide derivatives, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a Bruker DRX-500 AVANCE FT-NMR instrument.[1] The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, the spectral width is typically 0-15 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Shimadzu 8400s FT-IR spectrometer.[1] The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

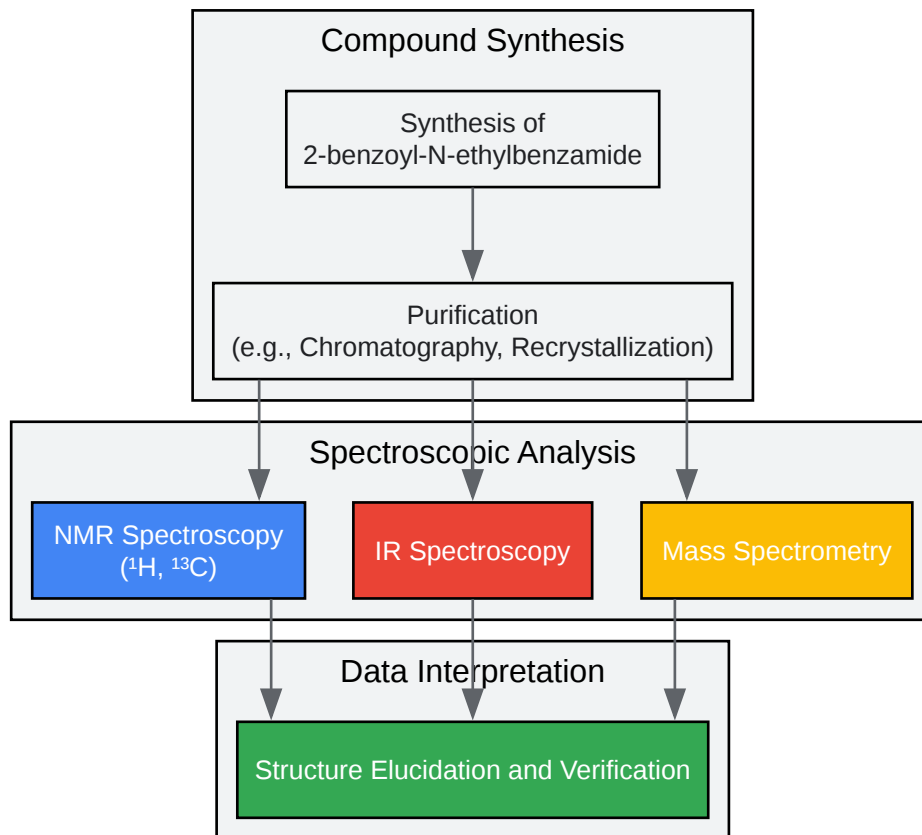
Mass Spectrometry (MS)

Mass spectra are generally obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

Workflow Visualization

The general workflow for the spectroscopic analysis of a synthesized compound is illustrated in the diagram below.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general experimental workflow from compound synthesis to spectroscopic analysis and final structure elucidation.

Disclaimer: The spectroscopic data presented in this document is for the analogous compound 2-benzoyl-N,N-diethylbenzamide and should be considered as an estimation for **2-benzoyl-N-ethylbenzamide**. Experimental verification for the target compound is recommended.

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References

- 1. CAS#:6306-02-1 | 2-benzoyl-N-(2-diethylaminoethyl)benzamide | Chemsrsrc [chemsrc.com]
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